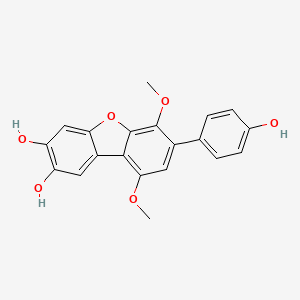

Candidusin A

Description

This compound has been reported in Aspergillus taichungensis and Aspergillus with data available.

Propriétés

Formule moléculaire |

C20H16O6 |

|---|---|

Poids moléculaire |

352.3 g/mol |

Nom IUPAC |

7-(4-hydroxyphenyl)-6,9-dimethoxydibenzofuran-2,3-diol |

InChI |

InChI=1S/C20H16O6/c1-24-17-8-12(10-3-5-11(21)6-4-10)19(25-2)20-18(17)13-7-14(22)15(23)9-16(13)26-20/h3-9,21-23H,1-2H3 |

Clé InChI |

LMJVXQOOTLMXHB-UHFFFAOYSA-N |

SMILES canonique |

COC1=C2C3=CC(=C(C=C3OC2=C(C(=C1)C4=CC=C(C=C4)O)OC)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Candidusin A: Origin, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candidusin A, a naturally occurring p-terphenyl derivative, has garnered interest for its notable biological activities. This document provides a comprehensive overview of its origin, isolation, and characterized biological functions. Detailed experimental protocols for its extraction and key biological assays are presented, alongside a summary of its known quantitative data. Furthermore, this guide illustrates its proposed mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers exploring its therapeutic potential.

Introduction

This compound is a secondary metabolite produced by the marine-derived fungus Aspergillus candidus. Natural products from fungal sources are a rich reservoir of structurally diverse compounds with significant pharmacological potential. This compound belongs to the class of p-terphenyls, a group of compounds known for their varied biological activities. Recent studies have highlighted its protective effects against cellular damage, positioning it as a compound of interest for further investigation in drug discovery and development.

Origin and Isolation

This compound is a natural product isolated from the marine-derived fungus Aspergillus candidus, specifically from the strain PSU-AMF169.[1][2] Fungi of the genus Aspergillus are well-documented producers of a wide array of secondary metabolites with diverse chemical structures and biological functions.[1]

Experimental Protocol: Isolation of this compound

The isolation of this compound from the mycelia of Aspergillus candidus PSU-AMF169 involves a multi-step chromatographic process.[3]

Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The process begins with the preparation of a crude ethyl acetate extract from the mycelia of the fungus.[3]

-

Initial Fractionation: This crude extract is then subjected to column chromatography on a Sephadex LH-20 column. Elution with a 1:3 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) yields multiple fractions.[3]

-

Further Purification: The fraction designated as "Fraction H" is further purified using silica gel column chromatography with a gradient of increasing methanol in dichloromethane.[3]

-

Final Isolation: This second chromatographic step yields several subfractions. Subfraction "H3" contains the purified this compound.[3]

Physicochemical Properties

Detailed physicochemical and spectroscopic data for this compound are not extensively reported in the readily available literature. The structural elucidation was confirmed by comparing 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic data with previously published values, though the specific data from the original source is not widely cited in recent publications.[3]

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the context of cellular protection against damage induced by palmitic acid, a saturated fatty acid implicated in various metabolic diseases.[3]

Quantitative Data on Biological Activity

| Biological Activity | Assay | IC₅₀ Value (µM) | Reference |

| Protection against palmitic acid-induced podocyte injury | MTT Assay | ~18 | [3] |

| Direct radical scavenging activity | DPPH Assay | ~28 | [3] |

Mechanism of Action

The protective effects of this compound are attributed to its anti-oxidative and anti-apoptotic properties.[2][3]

Signaling Pathway of this compound in Ameliorating Palmitic Acid-Induced Podocyte Injury

Caption: Proposed mechanism of this compound's protective effects.

Key Mechanisms:

-

Direct Radical Scavenging: this compound acts as a direct scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress.[3]

-

Upregulation of Bcl2: It upregulates the expression of the anti-apoptotic protein Bcl2. By increasing the levels of Bcl2, this compound helps to inhibit the apoptotic cascade initiated by cellular stressors like palmitic acid.[3]

Experimental Protocols for Biological Assays

This assay is used to assess the protective effect of this compound against palmitic acid-induced cell death.

Experimental Workflow for MTT Assay

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

-

Human podocytes are seeded in 96-well plates.

-

The cells are then treated with a specific concentration of palmitic acid in the presence or absence of varying concentrations of this compound for 24 hours.[3]

-

Following treatment, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated.

-

Viable cells with active metabolism convert the MTT into a purple formazan product.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.[3]

This assay quantifies the free radical scavenging capacity of this compound.

Detailed Steps:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in ethanol.

-

Varying concentrations of this compound are added to the DPPH solution.[3]

-

The mixture is incubated in the dark.

-

The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals by this compound.[3]

Total Synthesis

As of the current literature survey, there are no published reports on the total synthesis of this compound. The availability of this compound relies on its isolation from its natural source.

Conclusion

This compound, a p-terphenyl natural product from Aspergillus candidus, exhibits promising cytoprotective properties through its anti-oxidative and anti-apoptotic activities. This technical guide provides a foundational understanding of its origin, isolation, and biological functions, supported by detailed experimental workflows. The absence of a reported total synthesis underscores the importance of its natural sourcing. Further research is warranted to fully elucidate its spectroscopic and physical properties and to explore its therapeutic potential in greater depth. The information compiled herein serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Isolation and characterization of antioxidant compounds from Aspergillus candidus broth filtrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Candidusin A: An Uncharted Pathway

A comprehensive review of current scientific literature reveals that the biosynthetic pathway of Candidusin A, a secondary metabolite isolated from the fungus Aspergillus candidus, has not yet been elucidated. While the compound itself has been identified and its potential therapeutic effects are being investigated, the specific enzymatic steps, precursor molecules, and the underlying genetic blueprint for its synthesis remain unknown to the scientific community.[1][2]

This absence of published research means that a detailed technical guide on the core biosynthesis of this compound, including quantitative data on enzyme kinetics, precursor flux, and detailed experimental protocols for its study, cannot be constructed at this time. Consequently, the creation of signaling pathway diagrams, experimental workflows, or logical relationships using Graphviz is not feasible due to the lack of foundational pathway information.

Insights from Secondary Metabolism in Aspergillus candidus

While the direct pathway to this compound is uncharacterized, research into other secondary metabolites from Aspergillus candidus can provide a framework for future investigation and offer insights into the metabolic capabilities of this fungus. Studies on the biosynthesis of other compounds in A. candidus, such as flavonoids and unguisins, have revealed complex enzymatic machinery and genetic organization that may share similarities with the yet-to-be-discovered this compound pathway.[3][4]

For instance, the biosynthesis of flavonoids in A. candidus has been shown to involve a nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme.[3] This is a significant finding, as many complex fungal natural products are assembled via such enzymatic pathways. Similarly, the elucidation of the unguisin biosynthetic gene cluster in A. candidus has provided a detailed look into the non-ribosomal peptide synthesis in this organism, including the roles of specific enzymes like alanine racemase and methyltransferases.[4]

General Approach to Elucidating a Biosynthetic Pathway

Should research on the this compound pathway commence, scientists would likely follow a series of established experimental procedures. A general workflow for such an undertaking is outlined below.

Caption: A generalized workflow for the elucidation of a fungal secondary metabolite biosynthetic pathway.

Future Outlook

The elucidation of the this compound biosynthetic pathway will be a critical step for several reasons. From a drug development perspective, understanding the pathway would enable the use of synthetic biology and metabolic engineering techniques to produce this compound in larger quantities and to generate novel analogs with potentially improved therapeutic properties. For researchers and scientists, it would add another piece to the complex puzzle of fungal secondary metabolism, potentially revealing novel enzymatic reactions and regulatory mechanisms.

As the field of genomics and metabolomics continues to advance, it is likely that the biosynthetic gene cluster for this compound will be identified and its function characterized. Future research will undoubtedly focus on genome mining of Aspergillus candidus, followed by targeted gene disruption and heterologous expression studies to functionally characterize the enzymes involved in the formation of this intriguing molecule. Until such studies are published, the biosynthesis of this compound remains an open and exciting area for scientific discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Isolation, Structural Characterization, and Biosynthetic Pathway of Unguisin from the Marine-Derived Fungus Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]

Candidusin A: A Technical Guide to its Biological Activity and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candidusin A, a natural compound isolated from the marine-derived fungus Aspergillus candidus, has emerged as a molecule of significant interest due to its potent biological activities.[1] Primarily, it demonstrates notable cytoprotective effects against cellular injury, driven by a dual mechanism of direct antioxidant action and modulation of anti-apoptotic pathways.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development initiatives.

Core Biological Activities

Cytoprotection Against Palmitic Acid-Induced Podocyte Injury

High concentrations of fatty acids like palmitic acid (PA) are known to induce cellular injury and are implicated in the progression of diabetic nephropathy.[1] this compound has been identified as a protective agent against this form of cellular damage. In studies using human podocytes, this compound effectively inhibited PA-induced injury, preserving cell viability in a concentration-dependent manner.[1] This protective effect is a cornerstone of its therapeutic potential, particularly in the context of metabolic diseases.

Antioxidant Activity

The primary mechanism underpinning this compound's cytoprotective effects is its robust antioxidant activity.[1] This activity manifests in two distinct ways:

-

Direct Radical Scavenging: this compound directly neutralizes free radicals. This has been demonstrated through its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, a stable free radical used to measure antioxidant capacity.[1][4] The presence of numerous hydroxyl groups in its structure likely enables it to donate electrons to neutralize these reactive species.[1]

-

Reduction of Intracellular Reactive Oxygen Species (ROS): Beyond direct scavenging, this compound effectively reduces the generation of intracellular ROS induced by cellular stressors like palmitic acid.[1] This was confirmed by observing a significant reduction in the fluorescence of 2′,7′-dichlorofluorescin diacetate (DCFDA), a probe used to detect intracellular ROS.[1]

Anti-Apoptotic Mechanism

Excessive ROS generation is a key trigger for apoptosis (programmed cell death).[1] this compound mitigates this by modulating the expression of key proteins in the apoptotic signaling cascade. Specifically, it reverses the PA-induced reduction of the Bcl-2/Bax ratio.[1] Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. By upregulating Bcl-2, this compound shifts the balance away from cell death, promoting cell survival even in the presence of apoptotic stimuli.[1][2][3]

AMP-Activated Kinase (AMPK) Activation

Further research has identified this compound as a potent activator of AMP-activated kinase (AMPK), a crucial sensor and regulator of cellular energy metabolism.[5] It has been shown to directly bind to and activate AMPK.[5] This activity is significant because AMPK activators are considered promising therapeutic agents for metabolic diseases such as non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[5] By activating AMPK, this compound can potentially inhibit fat deposition, suppress inflammation via the NF-κB-TNFα axis, and ameliorate liver injury.[5]

Quantitative Data Presentation

The biological activities of this compound have been quantified across several key assays. The data is summarized below for easy comparison.

| Assay Type | Target/Model | Key Parameter | Result | Reference |

| Cytoprotection | PA-Induced Human Podocyte Injury | IC₅₀ | 18.37 ± 6.34 µM | [1] |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ | ~28 µM | [1] |

| Apoptosis Inhibition | PA-Induced Apoptosis in Podocytes | % Apoptotic Cells | Reduced from 33.27% to 13.30% (at 50 µM) | [1] |

| Enzyme Binding | Recombinant AMPK | Binding Affinity (KD) | 4.728 x 10⁻⁸ M | [5] |

| Cytotoxicity | Human Podocytes (24h exposure) | Cell Viability | No significant effect at concentrations up to 50 µM | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cytoprotection

The following diagram illustrates the molecular pathway through which this compound protects cells from palmitic acid-induced stress and apoptosis.

Caption: Mechanism of this compound against PA-induced apoptosis.

General Experimental Workflow for Assessing Cytoprotection

This diagram outlines a typical workflow for evaluating the protective effects of a compound like this compound against a cellular stressor.

Caption: Workflow for evaluating this compound's cytoprotective effects.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound and its ability to protect against PA-induced cell death.[1]

-

Cell Seeding: Human podocytes are seeded into 96-well plates and cultured for 24 hours to allow for adherence.

-

Treatment: The culture medium is replaced with fresh medium containing the respective treatments: vehicle control, palmitic acid (e.g., 600 µM), or PA co-treated with various concentrations of this compound (e.g., 1-50 µM).

-

Incubation: Cells are incubated under standard conditions for 24 hours.

-

MTT Addition: The treatment medium is removed, and cells are incubated with a solution of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in RPMI-1640 medium for 2 hours in the dark.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are calculated by fitting the dose-response data to a Hill's equation.[1]

Intracellular ROS Detection (DCFDA Assay)

This assay measures the level of intracellular ROS generation.[1]

-

Cell Seeding: Podocytes are seeded on 96-well black plates for 24 hours.

-

Treatment: Cells are treated with the vehicle control, palmitic acid, and PA with this compound (e.g., 50 µM) for another 24 hours. A positive control like N-acetylcysteine (NAC) is often included.

-

Probe Loading: Cells are loaded with 2′,7′-dichlorofluorescin diacetate (DCFDA) fluorescent dye.

-

Data Acquisition: The fluorescence intensity is measured using a microplate reader. Cell nuclei may be counterstained with Hoechst for normalization. The data is expressed as the mean intensity of DCFDA fluorescence.[1]

Apoptosis Analysis (Flow Cytometry)

This method quantifies the percentage of apoptotic cells.[1]

-

Cell Culture and Treatment: Podocytes are cultured and treated as described for the viability assay for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in an annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Data Acquisition: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Analysis: The percentage of apoptotic cells (early + late) is calculated for each treatment group.[1]

Western Blot for Bcl-2 and Bax Expression

This protocol is used to determine the relative expression levels of anti- and pro-apoptotic proteins.[1]

-

Cell Culture and Lysis: Podocytes are cultured in 6-well plates, treated for 24 hours, and then lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. The Bcl-2/Bax ratio is calculated after normalizing to the loading control.[1]

Conclusion and Future Directions

This compound exhibits a compelling profile of biological activities, primarily centered on its antioxidant and anti-apoptotic properties. Its ability to protect specialized cells like podocytes from metabolic stress-induced injury, coupled with its newly discovered role as an AMPK activator, positions it as a promising lead compound for the development of therapeutics for diabetic nephropathy and other metabolic disorders.

Future research should focus on in-vivo efficacy studies to validate the protective effects observed in cell-based assays. Furthermore, exploring the structure-activity relationship of this compound derivatives could lead to the synthesis of analogues with enhanced potency and improved pharmacokinetic profiles. Elucidating the full spectrum of its downstream targets following AMPK activation will also be critical in understanding its broader therapeutic potential.

References

- 1. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-O… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anti-oxidative Properties of Candidusin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidusin A, a natural compound isolated from the marine-derived fungus Aspergillus candidus, has emerged as a molecule of interest due to its significant biological activities. This technical guide provides a comprehensive overview of the anti-oxidative properties of this compound, focusing on its mechanism of action, quantitative antioxidant capacity, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating novel therapeutic agents for oxidative stress-related pathologies.

Mechanism of Anti-oxidative Action

Current research indicates that this compound exerts its anti-oxidative effects through a dual mechanism involving direct radical scavenging and the modulation of intracellular apoptotic pathways.

Direct Radical Scavenging: this compound has been shown to directly neutralize free radicals. This activity is attributed to the presence of numerous hydroxyl groups in its chemical structure, which can donate electrons to stabilize reactive oxygen species (ROS)[1]. This direct scavenging is a primary mechanism by which this compound mitigates oxidative stress.

Upregulation of Anti-Apoptotic Proteins: In addition to its direct antioxidant activity, this compound has been observed to upregulate the anti-apoptotic protein Bcl-2. Oxidative stress is a known trigger for apoptosis, and by increasing the expression of Bcl-2, this compound helps to protect cells from programmed cell death induced by ROS.

While some antioxidants exert their effects by activating the Keap1-Nrf2 signaling pathway, current studies have not demonstrated the involvement of this pathway in the anti-oxidative mechanism of this compound[1]. The primary established mechanisms are direct ROS neutralization and Bcl-2 upregulation.

Signaling Pathway Diagram

The following diagram illustrates the known anti-oxidative and anti-apoptotic signaling pathway of this compound.

Quantitative Data on Anti-oxidative Activity

The anti-oxidative capacity of this compound has been quantified using various in vitro assays. The following tables summarize the available quantitative data.

Table 1: DPPH Radical Scavenging Activity of this compound

| Assay | Radical | IC50 (µM) | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | ~28 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-oxidative properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the direct radical scavenging activity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

99% Ethanol

-

0.1 M Tris-HCl buffer (pH 7.4)

-

24-well plate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of DPPH in 99% ethanol and keep it in the dark for 2 hours.

-

In a 24-well plate, add 1 mL of the DPPH solution to each well.

-

Add 200 µL of either ethanol (for control), or this compound at various concentrations (1-100 µM).

-

Add 800 µL of 0.1 M Tris-HCl buffer (pH 7.4) to each well.

-

Incubate the plate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Cellular Viability (MTT) Assay

This assay is used to assess the protective effect of this compound against oxidative stress-induced cell death.

Materials:

-

Human podocytes (or other relevant cell line)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Palmitic Acid (PA) or another oxidant

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.

-

Treat the cells for 24 hours with the vehicle control, the oxidant (e.g., Palmitic Acid), or the oxidant in the presence of various concentrations of this compound.

-

After treatment, remove the media and incubate the cells with 0.5 mg/mL MTT solution in RPMI-1640 for 2 hours in the dark.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Flow Cytometry)

This assay is used to quantify the anti-apoptotic effects of this compound.

Materials:

-

Human podocytes (or other relevant cell line)

-

Treatment reagents as in the MTT assay

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells as described in the MTT assay protocol.

-

After treatment, harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

-

The percentage of apoptotic cells (Annexin V positive) is determined.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anti-oxidative properties of this compound in a cell-based model.

References

Candidusin A: A Promising Phytocompound for Diabetic Nephropathy Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a devastating microvascular complication of diabetes mellitus and the leading cause of end-stage renal disease worldwide.[1][2] The pathogenesis of DN is complex, involving a confluence of metabolic and hemodynamic insults that drive glomerular hypertrophy, basement membrane thickening, podocyte injury, and progressive glomerulosclerosis.[2][3][4] A key player in this process is lipotoxicity, where elevated levels of free fatty acids, such as palmitic acid, induce oxidative stress and apoptosis in podocytes, the specialized cells crucial for maintaining the glomerular filtration barrier.[1] The urgent need for novel therapeutic strategies to halt the progression of DN has spurred research into naturally occurring compounds with protective effects on podocytes.[5]

This technical guide focuses on Candidusin A, a fungus-derived compound that has demonstrated significant potential in mitigating podocyte injury in cellular models relevant to diabetic nephropathy.[1][5][6][7] We will delve into its mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the underlying signaling pathways.

Mechanism of Action: Combating Oxidative Stress and Apoptosis

Research indicates that this compound exerts its protective effects on podocytes through a dual mechanism: direct antioxidant activity and inhibition of the apoptotic cascade.[1][5][7] In the context of diabetic nephropathy, excessive circulating free fatty acids like palmitic acid trigger a surge in intracellular reactive oxygen species (ROS).[1] This oxidative stress is a primary driver of podocyte damage, leading to apoptosis and subsequent disruption of the glomerular filtration barrier.[1][8]

This compound has been shown to directly scavenge free radicals, thereby alleviating the initial oxidative insult.[5][7] Furthermore, it acts on the downstream apoptotic signaling pathway by upregulating the anti-apoptotic protein Bcl-2.[1][5][7] This shifts the critical balance between pro- and anti-apoptotic proteins, ultimately preventing programmed cell death of podocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's efficacy in a palmitic acid-induced podocyte injury model.

Table 1: Inhibitory Concentration of this compound

| Compound | IC50 (µM) in PA-induced Podocyte Injury |

| This compound | 18.37 ± 6.34 |

Data represents the half-maximal inhibitory concentration required to protect against palmitic acid-induced podocyte injury.[1]

Table 2: Effect of this compound on Podocyte Apoptosis

| Treatment Group | Percentage of Apoptotic Cells (%) |

| Control | 13.27 ± 1.07 |

| Palmitic Acid (600 µM) | 33.27 ± 1.88 |

| PA + this compound (50 µM) | 13.30 ± 0.20 |

| PA + NAC (10 mM) | 10.77 ± 1.70 |

NAC (N-acetylcysteine) was used as a positive control for its antioxidant properties.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound in a cellular model of diabetic nephropathy.

Palmitic Acid-Induced Podocyte Injury Model

-

Cell Culture: Conditionally immortalized human podocytes are cultured at 33°C in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin to promote proliferation. To induce differentiation, cells are transferred to 37°C for 10-14 days.

-

Palmitic Acid Preparation: Palmitic acid (PA) is dissolved in 0.1 M NaOH at 70°C to create a 100 mM stock solution. This stock is then complexed with 10% fatty acid-free bovine serum albumin (BSA) in serum-free medium to achieve the desired final concentration.

-

Induction of Injury: Differentiated podocytes are treated with 600 µM PA for 24 hours to induce cellular injury.[1]

Cell Viability Assay (MTT Assay)

-

Procedure: Podocytes are seeded in 96-well plates and treated with PA and/or this compound. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.

-

Purpose: To quantify the protective effect of this compound against PA-induced cell death.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Staining: After treatment, podocytes are harvested and washed with cold phosphate-buffered saline (PBS). The cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Analysis: Stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

-

Purpose: To specifically quantify the anti-apoptotic effect of this compound.[1][5]

Western Blot Analysis of Apoptotic Proteins

-

Protein Extraction and Quantification: Podocytes are lysed, and total protein is extracted. Protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Purpose: To determine the effect of this compound on the expression levels of key pro- and anti-apoptotic proteins.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of palmitic acid-induced podocyte injury and the therapeutic intervention points of this compound.

References

- 1. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diabetic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pathogenesis of Diabetic Nephropathy - Chronic Kidney Disease and Type 2 Diabetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Podocyte Injury in Diabetes: Role of Cytochrome P450 and NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

Candidusin A: A Promising Therapeutic Candidate for Non-alcoholic Steatohepatitis (NASH)

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. With no currently approved pharmacological treatments, there is a significant unmet medical need for effective therapies. Recent research has identified Candidusin A, a natural p-terphenyl compound, as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] This technical guide provides an in-depth overview of the therapeutic potential of this compound in NASH, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Mechanism of Action: AMPK Activation

This compound exerts its therapeutic effects primarily through the activation of AMPK.[1] AMPK is a crucial metabolic sensor that, once activated, orchestrates a shift from anabolic to catabolic processes to restore cellular energy balance.[2][3] In the context of NASH, AMPK activation by this compound leads to a multi-pronged attack on the disease's pathophysiology:

-

Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase. This leads to a reduction in hepatic lipid accumulation (steatosis).[3][4]

-

Stimulation of Fatty Acid Oxidation: By reducing the levels of malonyl-CoA (a product of ACC and an inhibitor of carnitine palmitoyltransferase 1), AMPK activation promotes the transport of fatty acids into the mitochondria for β-oxidation.[3][4]

-

Suppression of Inflammation: this compound has been shown to negatively regulate the NF-κB-TNFα inflammatory axis, a key pathway in hepatic inflammation.[1]

-

Amelioration of Fibrosis: The activation of AMPK by this compound has been demonstrated to ameliorate liver injury and fibrosis.[1]

The signaling cascade initiated by this compound-mediated AMPK activation is depicted in the diagram below.

Preclinical Efficacy of this compound

This compound has demonstrated significant therapeutic potential in preclinical models of NASH. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Adipogenesis and Inflammation

| Cell Model | Treatment | Target Gene/Protein | Outcome |

| Palmitic Acid-induced HepG2 cells | This compound | Adipogenesis genes | Inhibition of expression |

| LPS-stimulated RAW264.7 cells | This compound | NF-κB-TNFα axis | Negative regulation |

Table 2: In Vivo Effects of this compound in a Methionine-Choline Deficient (MCD) Diet-Induced NASH Mouse Model

| Parameter | Treatment Group | Result |

| Fat Deposition | This compound | Reduced |

| Liver Injury | This compound | Ameliorated |

| Fibrosis | This compound | Ameliorated |

Note: Specific quantitative values from the primary literature were not available in the initial search results. A thorough review of the full-text article "Discovery of a natural small-molecule AMP-activated kinase activator that alleviates nonalcoholic steatohepatitis" is required to populate these tables with precise numerical data.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound for NASH.

Methionine-Choline Deficient (MCD) Diet-Induced NASH Mouse Model

This is a widely used dietary model to induce NASH in mice, recapitulating the key histological features of the human disease, including steatohepatitis and fibrosis.[5][6]

1. Animals and Acclimation:

-

Male C57BL/6J mice, 6-8 weeks old, are typically used.

-

Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Mice are acclimated for at least one week prior to the start of the experiment, with free access to standard chow and water.

2. Diet Induction of NASH:

-

The experimental group is fed a methionine- and choline-deficient (MCD) diet for a period of 4-8 weeks to induce NASH.

-

The control group is fed a standard chow diet or a methionine- and choline-sufficient control diet.

-

Body weight and food intake are monitored regularly.

3. This compound Administration:

-

This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

The compound is administered to the treatment group via oral gavage at a predetermined dose and frequency.

-

The vehicle control group receives the vehicle alone.

4. Efficacy Assessment:

-

Serum Analysis: At the end of the treatment period, blood is collected for the measurement of liver enzymes (ALT, AST), triglycerides, and cholesterol.

-

Histological Analysis: Livers are harvested, weighed, and a portion is fixed in 10% formalin for paraffin embedding. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning. Masson's trichrome or Sirius Red staining is used to evaluate fibrosis.

-

Gene and Protein Expression Analysis: A portion of the liver tissue is snap-frozen in liquid nitrogen for subsequent RNA and protein extraction. Quantitative real-time PCR (qRT-PCR) and Western blotting are performed to analyze the expression of genes and proteins involved in lipogenesis, inflammation, and fibrosis.

The general workflow for a preclinical study of a NASH therapeutic candidate is illustrated in the diagram below.

Conclusion

This compound has emerged as a promising therapeutic candidate for the treatment of NASH. Its mechanism of action, centered on the activation of the master metabolic regulator AMPK, allows it to address the key pathological pillars of the disease: steatosis, inflammation, and fibrosis. The preclinical data, though in need of further quantitative elaboration, strongly support its continued investigation. The experimental protocols outlined in this guide provide a framework for the further preclinical validation of this compound and other novel AMPK activators in the pursuit of an effective therapy for NASH.

References

- 1. Discovery of a natural small-molecule AMP-activated kinase activator that alleviates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Measuring the Effect of Candidusin A on Cellular Reactive Oxygen Species (ROS) Generation using the DCFDA Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play roles in cellular signaling, excessive ROS production leads to oxidative stress, a state implicated in numerous pathologies, including inflammation, cancer, and neurodegenerative diseases[1]. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for quantifying intracellular ROS levels. The principle of the assay involves the cell-permeable DCFH-DA molecule, which upon entering the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the resulting fluorescence intensity is proportional to the level of intracellular ROS[1][2].

Candidusin A is a fungus-derived bioactive compound isolated from the marine-derived fungus Aspergillus candidus[3][4]. While this protocol is designed to measure the effect of this compound on ROS generation, it is important to note that current research indicates this compound possesses anti-oxidative properties. A study by Kaewin et al. (2022) demonstrated that this compound protects against palmitic acid-induced human podocyte injury by directly scavenging ROS and upregulating the anti-apoptotic protein Bcl2[3][5]. Therefore, this protocol is presented as a robust method to evaluate the overall effect of this compound on cellular ROS homeostasis, capable of detecting either an increase or a decrease in ROS levels.

Experimental Protocol: DCFDA Assay for Adherent Cells

This protocol provides a method for measuring the effect of this compound on intracellular ROS levels in adherent cells using a fluorescence microplate reader.

1. Principle of the Assay

Cell-permeable DCFH-DA is cleaved by intracellular esterases to non-fluorescent DCFH. ROS within the cell oxidize DCFH to the fluorescent DCF. The fluorescence intensity, measured at an excitation/emission of ~485/535 nm, is directly proportional to the intracellular ROS concentration.

2. Materials and Reagents

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

This compound

-

Cell line of interest (e.g., human podocytes, HT22)

-

Sterile, black, clear-bottom 96-well microplates[6]

-

Complete cell culture medium (phenol red-free medium is recommended for the assay step to reduce background fluorescence)[6][7]

-

Phosphate-Buffered Saline (PBS)

-

ROS Inducer (Positive Control for Scavenging): e.g., Palmitic Acid (PA), Hydrogen Peroxide (H₂O₂), or Tert-butyl hydroperoxide (TBHP)[2][5]

-

ROS Scavenger (Positive Control): e.g., N-acetylcysteine (NAC)[5]

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Fluorescence microplate reader

3. Step-by-Step Methodology

3.1. Cell Seeding:

-

Culture adherent cells according to standard protocols.

-

Seed 5 x 10⁴ cells per well in a black, clear-bottom 96-well plate.[6]

-

Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.

3.2. Compound Treatment:

-

Prepare stock solutions of this compound, the ROS inducer (e.g., H₂O₂), and the ROS scavenger (e.g., NAC) in DMSO. Further dilute to desired working concentrations in phenol red-free medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the culture medium from the wells.

-

Add the treatment solutions to the respective wells as described in the experimental design (see Table 1 for an example layout). This includes wells for this compound alone and wells for co-treatment with a ROS inducer.

-

Incubate for the desired treatment period (e.g., 1-24 hours, depending on the experimental goals). A 24-hour treatment was used in the study involving this compound and palmitic acid.[5]

3.3. DCFH-DA Loading:

-

Prepare a fresh 20 µM working solution of DCFH-DA in pre-warmed, serum-free, phenol red-free medium.[6][7] Protect this solution from light.[1]

-

Remove the treatment media from the wells and wash the cells once with warm PBS.

-

Add 100 µL of the 20 µM DCFH-DA working solution to each well.

-

Incubate the plate at 37°C for 30-45 minutes in the dark.[1][6]

3.4. Fluorescence Measurement:

-

Remove the DCFH-DA solution and gently wash the cells twice with warm PBS.

-

Add 100 µL of PBS or phenol red-free medium to each well.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[1][2]

4. Experimental Controls

-

Untreated Control: Cells treated with vehicle (e.g., DMSO) only, to establish baseline ROS levels.

-

ROS Inducer Control: Cells treated with a known ROS inducer (e.g., H₂O₂) to serve as a positive control for ROS generation.

-

Scavenger Control: Cells co-treated with the ROS inducer and a known antioxidant (e.g., NAC) to validate the assay's ability to detect ROS reduction.[5]

Data Presentation

Quantitative data should be organized to clearly show the effects of different treatments. Data can be expressed as Relative Fluorescence Units (RFU) or as a percentage of the untreated control.

Table 1: Hypothetical Quantitative Data on the Effect of this compound on Palmitic Acid-Induced ROS

| Group # | Treatment Condition | This compound (µM) | Palmitic Acid (PA) (µM) | Mean Fluorescence (RFU) | % of Control (Group 1) |

| 1 | Untreated Control | 0 | 0 | 15,250 | 100% |

| 2 | Vehicle Control (DMSO) | 0 | 0 | 15,800 | 104% |

| 3 | This compound Alone | 50 | 0 | 15,500 | 102% |

| 4 | PA Treatment (ROS Inducer) | 0 | 600 | 45,500 | 298% |

| 5 | PA + this compound | 10 | 600 | 38,100 | 250% |

| 6 | PA + this compound | 50 | 600 | 20,300 | 133% |

| 7 | PA + NAC (Positive Control) | 0 | 600 | 18,500 | 121% |

Note: This data is hypothetical and formatted to illustrate the anti-oxidative effect of this compound as reported in the literature.[5]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram outlines the key steps of the DCFDA assay protocol.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doc.abcam.com [doc.abcam.com]

- 3. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-O… [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 7. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DPPH Assay: Direct Radical Scavenging Activity of Candidusin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the direct radical scavenging activity of Candidusin A using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This widely used method is a rapid, simple, and inexpensive way to evaluate the antioxidant potential of compounds.[1]

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[2][3] DPPH is a stable free radical due to the delocalization of its spare electron across the molecule, which prevents dimerization.[4] This delocalization gives DPPH a deep violet color, with a maximum absorbance around 517 nm.[1][4] When an antioxidant, such as this compound, reduces the DPPH radical by donating a hydrogen atom, the color of the solution changes from violet to a pale yellow.[2][3] This decolorization is stoichiometric with respect to the number of electrons taken up and can be quantified by measuring the decrease in absorbance at 517 nm.[1] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

The antioxidant effects of phenolic compounds like this compound in the DPPH assay generally occur through two primary mechanisms: hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).[3][4]

Quantitative Data Summary

The radical scavenging activity of this compound has been quantified and is presented below. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | IC50 (µM) | Source |

| This compound | ~28 | [5] |

| 3-Hydroxyterphenyllin (Positive Control) | ~18 | [5] |

Note: The data is derived from a study where this compound was isolated from the marine-derived fungus Aspergillus candidus PSU-AMF169.[5][6][7]

Experimental Protocols

This section provides a detailed methodology for performing the DPPH radical scavenging assay with this compound.

Materials and Reagents

-

This compound (of known purity)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)[8]

-

Positive Control: Ascorbic acid, Trolox, or another known antioxidant[8][9]

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Calibrated micropipettes

-

Volumetric flasks and other standard laboratory glassware

-

Aluminum foil to protect the DPPH solution from light[4]

Preparation of Solutions

2.1. DPPH Stock Solution (e.g., 0.1 mM)

-

Calculate the required amount of DPPH for the desired volume and concentration. The molecular weight of DPPH is 394.32 g/mol .

-

Accurately weigh the DPPH powder and dissolve it in methanol or ethanol in a volumetric flask.[8]

-

Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[4][8]

-

This stock solution should be freshly prepared for each experiment.[8]

2.2. This compound Stock Solution and Dilutions

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested. This is crucial for determining the IC50 value.

2.3. Positive Control Solution

-

Prepare a stock solution of a positive control (e.g., ascorbic acid) in the same solvent as the test compound.

-

Prepare a series of dilutions of the positive control to generate a standard curve.

Assay Procedure

This protocol is adapted for a 96-well microplate format, which is suitable for high-throughput screening.

-

Reaction Setup :

-

In the wells of a 96-well plate, add a specific volume of the different concentrations of this compound solutions (e.g., 100 µL).

-

In separate wells, add the same volume of the different concentrations of the positive control.

-

For the blank (control), add the same volume of the solvent used to dissolve the samples.[8]

-

-

Initiate the Reaction :

-

Add a specific volume of the DPPH working solution to each well (e.g., 100 µL).[8]

-

-

Incubation :

-

Absorbance Measurement :

Data Analysis

-

Calculate the Percentage of DPPH Radical Scavenging Activity : The percentage of inhibition of the DPPH radical is calculated using the following formula[10][11]:

% Inhibition = [(A₀ - A₁) / A₀] x 100

Where:

-

A₀ is the absorbance of the control (DPPH solution without the sample).

-

A₁ is the absorbance of the sample (DPPH solution with this compound or positive control).[11]

-

-

Determine the IC50 Value :

-

Plot the percentage of inhibition against the different concentrations of this compound.

-

The IC50 value is the concentration of the sample that causes a 50% inhibition of the DPPH radical. This can be determined by regression analysis of the dose-response curve.[11] A lower IC50 value indicates a higher antioxidant activity.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.

References

- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms [mdpi.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. iomcworld.com [iomcworld.com]

Candidusin A stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidusin A is a naturally occurring flavonoid isolated from the marine fungus Aspergillus candidus.[1] It has garnered significant interest in the scientific community due to its diverse biological activities. Research has demonstrated its role as an AMP-activated protein kinase (AMPK) activator, with a reported dissociation constant (KD) of 47.28 nM.[1] Furthermore, this compound has been shown to induce apoptosis in human prostate cancer cells and to possess anti-inflammatory and hepatoprotective properties, making it a compound of interest for non-alcoholic steatohepatitis (NASH) research.[1] Studies have also highlighted its protective effects against palmitic acid-induced human podocyte injury through anti-oxidative and anti-apoptotic mechanisms.[2][3][4]

This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy for in vitro and in vivo studies.

Quantitative Data Summary

For consistent and reproducible experimental results, accurate preparation of this compound stock solutions is crucial. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₆ | [1][5][6] |

| Molecular Weight | 352.34 g/mol | [1][5] |

| CAS Number | 81474-59-1 | [1] |

Experimental Protocols

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (95-100%), molecular biology grade

-

Methanol, HPLC grade

-

1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

-

Sterile, nuclease-free water

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

This protocol is a general guideline. The optimal solvent and concentration may vary depending on the specific experimental requirements and the solubility of the particular batch of this compound. It is recommended to perform a small-scale solubility test first.

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 352.34 g/mol x 1000 mg/g

-

Mass (mg) = 3.5234 mg

-

-

-

Weigh this compound:

-

Carefully weigh out approximately 3.52 mg of this compound powder using an analytical balance. To ensure accuracy, it is advisable to weigh a slightly larger amount (e.g., 5 mg or 10 mg) and adjust the volume of the solvent accordingly.

-

-

Dissolution:

-

Transfer the weighed this compound to a sterile 1.5 mL or 2.0 mL amber microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube. For 3.52 mg, add 1 mL of DMSO.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional):

-

If the stock solution is intended for cell culture experiments, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

-

Alternative Solvents:

While DMSO is a common solvent for flavonoids, other solvents can be used depending on the experimental needs. General protocols for flavonoids suggest that solvents like ethanol and methanol, or a combination of solvents such as dimethyl sulfoxide-methanol (1:1), can also be effective.[7][8][9] It is crucial to determine the solubility of this compound in the chosen solvent empirically.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

The signaling pathways affected by this compound are also of interest to researchers. The diagram below illustrates the key pathways modulated by this compound.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms. | Sigma-Aldrich [sigmaaldrich.com]

- 5. amibase.org [amibase.org]

- 6. This compound | C20H16O6 | CID 24011606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

Troubleshooting & Optimization

Candidusin A stability in DMSO and cell culture media

This technical support center provides guidance on the stability of Candidusin A in DMSO and cell culture media for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited in published literature, this guide offers best practices, general protocols for stability assessment, and troubleshooting advice based on established principles for handling chemical compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds, including those with structures similar to this compound. It is generally recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO.

Q2: How should I store this compound stock solutions in DMSO?

A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light. Studies on other compounds have shown that the presence of water in DMSO can impact stability, so using anhydrous DMSO and preventing moisture absorption is crucial.[1]

Q3: Is this compound stable in aqueous cell culture media?

Q4: What are the potential signs of this compound degradation or precipitation?

A4: Visual indicators of instability include the appearance of precipitates, crystals, or cloudiness in the solution.[3][4][5] Degradation can also occur without visible changes, leading to a decrease in the effective concentration of the compound. This can be monitored by analytical methods such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Precipitation is observed after diluting the DMSO stock solution into cell culture media.

Possible Causes:

-

Low Solubility: The final concentration of this compound in the cell culture medium may exceed its aqueous solubility limit.

-

Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to crash out of solution.

-

Media Components: Components in the cell culture medium, such as salts or proteins in serum, can interact with the compound and reduce its solubility.[4][5]

-

Temperature Effects: Temperature changes during dilution can affect solubility.[3][5]

Solutions:

-

Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium.

-

Serial Dilution: Perform a stepwise dilution of the DMSO stock solution into the cell culture medium to mitigate solvent shock.

-

Pre-warm Media: Ensure the cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound.

-

Vortexing/Mixing: Gently vortex or mix the solution immediately after adding the compound to ensure it is fully dissolved and dispersed.

Issue 2: Inconsistent or unexpected results in cell-based assays.

Possible Causes:

-

Compound Degradation: this compound may be degrading over the course of the experiment in the cell culture medium.

-

Adsorption to Plastics: The compound may be adsorbing to the surface of the cell culture plates or tubes, reducing its effective concentration.

-

Interaction with Serum Proteins: If using a serum-containing medium, this compound may bind to serum proteins, affecting its availability and activity.

Solutions:

-

Perform a Stability Study: Assess the stability of this compound in your cell culture medium over the time course of your experiment (see Experimental Protocols section).

-

Use Low-Binding Plastics: Consider using low-protein-binding microplates and tubes.

-

Assess Serum Effects: If possible, run experiments in both serum-free and serum-containing media to evaluate the impact of serum on compound activity.

-

Freshly Prepare Solutions: Prepare working solutions of this compound in cell culture medium immediately before each experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMSO | High solubility for many organic compounds. |

| Concentration | 10-20 mM | Minimizes the volume of DMSO added to cell cultures. |

| Storage Temp. | -20°C or -80°C | Reduces the rate of chemical degradation. |

| Aliquoting | Small, single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound.[1] |

| Light | Protect from light | Many complex organic molecules are light-sensitive. |

Table 2: Sample Experimental Design for Stability Assessment of this compound in Cell Culture Medium

| Time Point (hours) | Temperature | Replicates (n) | Analysis Method |

| 0 | 37°C | 3 | HPLC-UV/MS |

| 2 | 37°C | 3 | HPLC-UV/MS |

| 6 | 37°C | 3 | HPLC-UV/MS |

| 12 | 37°C | 3 | HPLC-UV/MS |

| 24 | 37°C | 3 | HPLC-UV/MS |

| 48 | 37°C | 3 | HPLC-UV/MS |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

-

Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

-

Dispense the stock solution into small, single-use aliquots in sterile, light-protected tubes.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Assessing this compound Stability in Cell Culture Media

-

Prepare a working solution of this compound in your chosen cell culture medium (e.g., DMEM, RPMI-1640) at the final concentration used in your experiments.

-

At time zero (T=0), take an aliquot of the solution and immediately analyze it by HPLC-UV or LC-MS/MS to determine the initial concentration. This will serve as your 100% reference.

-

Incubate the remaining solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

-

At subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect additional aliquots.

-

Analyze each aliquot by the same analytical method to determine the concentration of intact this compound remaining.

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

References

- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungus-Derived 3-Hydroxyterphenyllin and this compound Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Culture Academy [procellsystem.com]

- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting low yield of Candidusin A from fungal culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Candidusin A from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produces it?

A1: this compound is a p-terphenyl secondary metabolite. It has been isolated from the fungus Aspergillus candidus.[1][2] p-Terphenyl compounds are known for a variety of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[3][4][5]

Q2: What are the general environmental factors that influence the production of secondary metabolites like this compound in fungi?

A2: The production of secondary metabolites in fungi is highly influenced by a variety of environmental and nutritional factors.[2] Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. Light can also play a role in regulating secondary metabolism in some fungi.

Q3: Which culture media are suitable for growing Aspergillus candidus for this compound production?

A3: While specific optimal media for this compound production are not extensively documented in publicly available literature, general-purpose media for fostering secondary metabolite production in Aspergillus species are a good starting point. These include Potato Dextrose Broth (PDB), Czapek Dox Broth, and Yeast Extract Sucrose (YES) medium. The choice of medium can significantly impact the yield of the desired compound.

Q4: What is a suitable extraction solvent for this compound?

A4: Organic solvents are typically used to extract secondary metabolites from fungal cultures. For compounds similar to this compound, ethyl acetate is often an effective solvent for extracting the broth filtrate and mycelium.[6] Other solvents like methanol and chloroform have also been used for extracting fungal metabolites.[7] The choice of solvent may need to be optimized for maximum yield.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues that can lead to low yields of this compound and provides potential solutions.

Issue 1: Suboptimal Culture Medium Composition

Symptoms:

-

Poor or slow growth of Aspergillus candidus.

-

Low biomass accumulation.

-

Low or undetectable levels of this compound in the culture extract.

Possible Causes & Solutions:

| Parameter | Potential Issue | Suggested Action | Expected Outcome |

| Carbon Source | The type or concentration of the carbon source is not optimal for secondary metabolism. | Experiment with different carbon sources such as sucrose, glucose, or lactose. Vary the concentration of the chosen carbon source (e.g., 20-50 g/L). | Increased production of this compound. Some studies on Aspergillus show that the type of carbon source significantly affects secondary metabolite synthesis. |

| Nitrogen Source | The nitrogen source may be limiting or inhibitory. | Test different nitrogen sources, including inorganic options like ammonium sulfate and sodium nitrate, and organic sources like peptone or yeast extract. Vary the carbon-to-nitrogen (C:N) ratio. | Enhanced yield, as nitrogen availability is a key regulator of secondary metabolism in fungi. |

| Micronutrients | Lack of essential trace elements. | Ensure the medium contains adequate trace elements (e.g., Zn, Fe, Cu, Mn) as these are often cofactors for enzymes in biosynthetic pathways. | Improved enzymatic activity leading to higher product formation. |

Table 1: Illustrative Effect of Carbon Source on this compound Yield

| Carbon Source (30 g/L) | Biomass (g/L) | This compound Yield (mg/L) |

| Glucose | 15.2 | 45.3 |

| Sucrose | 14.8 | 62.1 |

| Lactose | 12.5 | 55.7 |

| Fructose | 16.1 | 38.5 |

Table 2: Illustrative Effect of Nitrogen Source on this compound Yield

| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |

| Ammonium Sulfate | 13.5 | 75.4 |

| Sodium Nitrate | 12.8 | 68.2 |

| Peptone | 18.2 | 51.9 |

| Yeast Extract | 19.5 | 48.3 |

Issue 2: Unfavorable Fermentation Parameters

Symptoms:

-

Inconsistent batch-to-batch yield.

-

Good biomass growth but low product formation.

-

Degradation of the target compound.

Possible Causes & Solutions:

| Parameter | Potential Issue | Suggested Action | Expected Outcome |

| pH | The pH of the medium is drifting out of the optimal range for biosynthesis. | Monitor and control the pH of the culture throughout the fermentation. Test a range of initial pH values (e.g., 5.0-7.0). | Stabilized production and prevention of product degradation. The optimal pH for growth and secondary metabolite production can differ. |

| Temperature | The incubation temperature is not optimal for this compound production. | Optimize the fermentation temperature by testing a range (e.g., 25-30°C). | Increased yield, as temperature affects enzyme kinetics and gene expression. |

| Aeration/Agitation | Insufficient oxygen supply or excessive shear stress on the mycelia. | Vary the agitation speed (e.g., 150-250 rpm) in shake flask cultures. In a bioreactor, optimize the dissolved oxygen (DO) level. | Improved oxygen transfer and reduced mechanical stress can enhance productivity. High rates of agitation-aeration have been shown to favor the production of other metabolites in A. candidus.[6] |

Table 3: Illustrative Effect of Fermentation Parameters on this compound Yield

| pH | Temperature (°C) | Agitation (rpm) | This compound Yield (mg/L) |

| 5.0 | 28 | 200 | 65.8 |

| 6.0 | 28 | 200 | 82.1 |

| 7.0 | 28 | 200 | 55.3 |

| 6.0 | 25 | 200 | 71.4 |

| 6.0 | 30 | 200 | 60.9 |

| 6.0 | 28 | 150 | 58.7 |

| 6.0 | 28 | 250 | 76.2 |

Issue 3: Inefficient Extraction and Purification

Symptoms:

-

Low recovery of this compound from the culture broth or mycelium.

-

Presence of interfering compounds in the final extract.

-

Degradation of this compound during extraction.

Possible Causes & Solutions:

| Parameter | Potential Issue | Suggested Action | Expected Outcome |

| Extraction Solvent | The solvent is not efficiently extracting this compound. | Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, dichloromethane). Consider sequential extractions. | Increased recovery of the target compound from the culture. |

| Extraction Method | The extraction procedure is not thorough. | Optimize the extraction time and the ratio of solvent to culture volume. Consider separate extractions of the mycelium and the culture filtrate. | More complete extraction of this compound. |

| Purification | Co-extraction of impurities that interfere with analysis or downstream applications. | Employ chromatographic techniques such as column chromatography (e.g., silica gel, Sephadex) followed by High-Performance Liquid Chromatography (HPLC) for purification. | Isolation of pure this compound. |

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus candidus

-

Inoculum Preparation:

-

Grow Aspergillus candidus on a Potato Dextrose Agar (PDA) plate at 28°C for 7-10 days until sporulation is observed.

-

Harvest the spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL in sterile water.

-

-

Fermentation:

-

Prepare the fermentation medium (e.g., Czapek Dox Broth supplemented with 30 g/L sucrose and 5 g/L ammonium sulfate).

-

Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

-